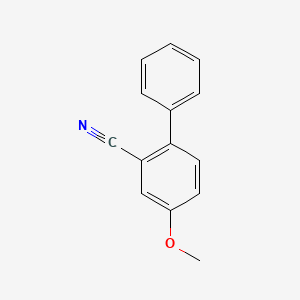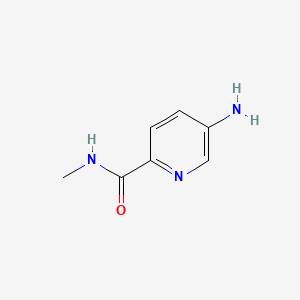
2-溴-6-(三氟甲基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted with bromine and trifluoromethyl groups, respectively. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
科学研究应用
Methyl 2-bromo-6-(trifluoromethyl)benzoate has diverse applications in scientific research:
Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
Target of Action
Methyl 2-bromo-6-(trifluoromethyl)benzoate is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, Methyl 2-bromo-6-(trifluoromethyl)benzoate undergoes oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway involving Methyl 2-bromo-6-(trifluoromethyl)benzoate. This reaction is widely applied for carbon–carbon bond formation, and it’s known for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s important to note that the compound’s bioavailability would be influenced by factors such as its lipophilicity and water solubility .
Result of Action
The result of the action of Methyl 2-bromo-6-(trifluoromethyl)benzoate in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of Methyl 2-bromo-6-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-(trifluoromethyl)benzoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-(trifluoromethyl)benzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of methyl 2-bromo-6-(trifluoromethyl)benzoate may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality compounds .
化学反应分析
Types of Reactions: Methyl 2-bromo-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF), are typically employed.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: Biaryl compounds are formed as major products.
Reduction Reactions: The corresponding alcohol, methyl 2-bromo-6-(trifluoromethyl)benzyl alcohol, is obtained.
相似化合物的比较
Methyl 2-bromo-6-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 2-bromo-5-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group at the 5-position.
Methyl 2-bromo-4-(trifluoromethyl)benzoate: Trifluoromethyl group at the 4-position.
Methyl 2-bromo-3-(trifluoromethyl)benzoate: Trifluoromethyl group at the 3-position.
Uniqueness: The unique positioning of the bromine and trifluoromethyl groups in methyl 2-bromo-6-(trifluoromethyl)benzoate imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
属性
IUPAC Name |
methyl 2-bromo-6-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAHAANYLBWFOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673198 |
Source


|
| Record name | Methyl 2-bromo-6-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214324-11-4 |
Source


|
| Record name | Methyl 2-bromo-6-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)











